2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction can be carried out using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile. The reaction conditions usually involve the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Radical Reactions: Functionalization via radical reactions has been reported, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity and chemical versatility.
Biological Research: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Material Science: It has applications in the development of new materials with specific properties, such as luminescent and optoelectronic devices.
Pharmaceutical Research: The compound is explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been found to bind and inhibit certain proteins, such as MARK4, which plays a role in cancer cell proliferation . The compound’s effects are mediated through its ability to interact with and modulate the activity of these molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-Trifluoromethyl imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,5-a]pyridine derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
944580-99-8 |
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Molecular Formula |
C14H8BrF3N2 |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-10-4-1-3-9(7-10)12-8-20-6-2-5-11(13(20)19-12)14(16,17)18/h1-8H |
InChI Key |
AEOYVRIVCYHMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CC=C(C3=N2)C(F)(F)F |
Origin of Product |
United States |
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